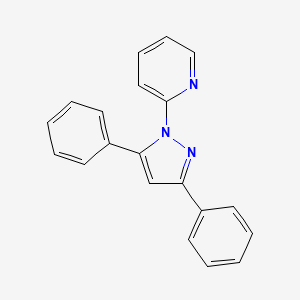
2-Methylbut-3-en-2-yl trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbut-3-en-2-yl trifluoroacetate is an organic compound with the molecular formula C7H11F3O2. It is a trifluoroacetate ester derived from 2-methylbut-3-en-2-ol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbut-3-en-2-yl trifluoroacetate can be synthesized through the esterification of 2-methylbut-3-en-2-ol with trifluoroacetic acid or its derivatives. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-Methylbut-3-en-2-yl trifluoroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-methylbut-3-en-2-ol and trifluoroacetic acid in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 2-Methylbut-3-en-2-ol and trifluoroacetic acid.
Reduction: 2-Methylbut-3-en-2-ol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-Methylbut-3-en-2-yl trifluoroacetate has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 2-methylbut-3-en-2-yl trifluoroacetate involves its reactivity as an ester. The trifluoroacetate group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and proteins through its ester functionality .
Comparison with Similar Compounds
2-Methylbut-3-en-2-yl trifluoroacetate can be compared with other similar compounds such as:
2-Methylbut-3-en-2-yl acetate: Similar structure but with an acetate group instead of a trifluoroacetate group.
2-Methylbut-3-en-2-yl benzoate: Contains a benzoate group, leading to different reactivity and applications.
2-Methylbut-3-en-2-yl propionate: Another ester with a propionate group, used in different synthetic applications
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of the trifluoroacetate group.
Properties
CAS No. |
77949-41-8 |
|---|---|
Molecular Formula |
C7H9F3O2 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
2-methylbut-3-en-2-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H9F3O2/c1-4-6(2,3)12-5(11)7(8,9)10/h4H,1H2,2-3H3 |
InChI Key |
INKBTCQPOAPSFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


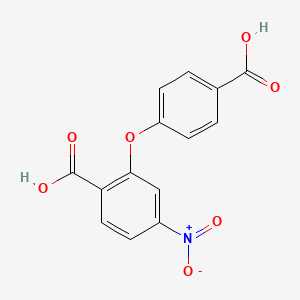
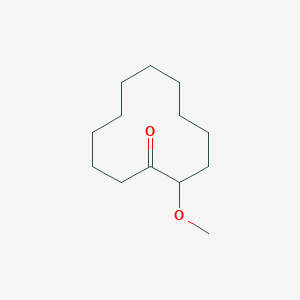
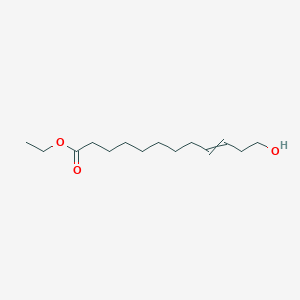
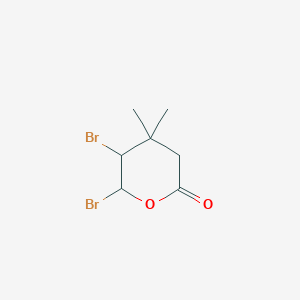
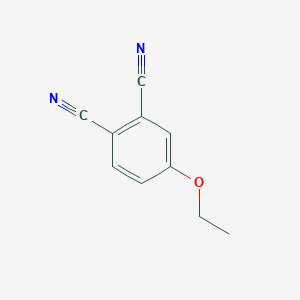

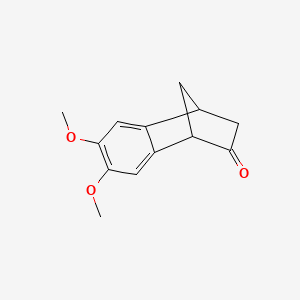
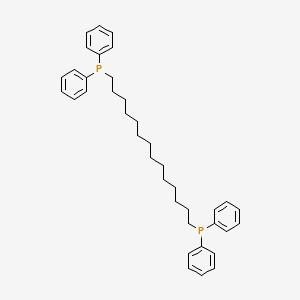
![N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide](/img/structure/B14431643.png)
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate](/img/structure/B14431657.png)
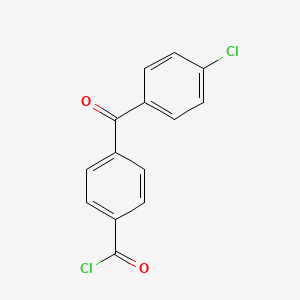
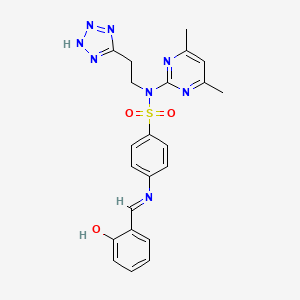
![oxalic acid;N-phenyl-N-[1-(4-propan-2-ylpiperazin-1-yl)propan-2-yl]propanamide](/img/structure/B14431677.png)
